1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-4-(3,4-dimethoxyphenyl)-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-11-14(12-4-6-16(25-2)17(8-12)26-3)10-22(21-11)27(23,24)18-7-5-13(19)9-15(18)20/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJXLOVIJLBPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole typically involves multiple steps:
-
Formation of the Pyrazole Core:
- The pyrazole core can be synthesized via the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
- For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Mechanism of Action
The mechanism by which 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole exerts its effects is largely dependent on its interaction with molecular targets. For instance:
Anti-inflammatory Action: It may inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.
Anticancer Activity: It could interfere with cell signaling pathways, such as those involving kinases, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Sulfonyl vs.
Chlorine Substitution : 2,4-Dichlorophenyl groups are prevalent in antimicrobial agents (e.g., ’s MIC of 1.56 µg/mL) due to their strong EWG effects, which disrupt bacterial membrane integrity .
Methoxy vs. Carboxy Groups : The 3,4-dimethoxyphenyl group in the target compound offers better lipid solubility than carboxylate-containing analogues (), which may enhance tissue penetration .
Q & A
Q. What are the standard synthetic routes for preparing 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclocondensation and sulfonylation. For example, copper(II) bis(trifluoromethanesulfonate) in ionic liquids at 130°C for 2 hours has been used to optimize yields in similar pyrazole syntheses . Key factors include:
- Temperature control : Elevated temperatures (e.g., 130°C) enhance reaction rates but may require inert atmospheres to avoid decomposition.
- Catalyst selection : Transition metal catalysts like Cu(II) improve regioselectivity and reduce side reactions.
- Solvent systems : Ionic liquids or xylene (reflux conditions) are preferred for high-temperature stability and green chemistry compliance .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms sulfonyl/methoxy group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine substituents.
- X-ray crystallography : Resolves crystal packing and steric effects, particularly for sulfonyl and dimethoxyphenyl groups (as seen in structurally related pyrazoles) .
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting the compound’s reactivity and spectroscopic properties?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies, which correlate with experimental UV-Vis and IR spectra. For example:
Q. What strategies resolve contradictions between experimental yields and computational predictions in pyrazole synthesis?
Discrepancies often arise from unaccounted steric effects or solvent interactions. Mitigation strategies include:
Q. How do electron-withdrawing (e.g., sulfonyl) and electron-donating (e.g., methoxy) substituents influence biological activity?
- Sulfonyl groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (observed in antiviral pyrazole derivatives) .
- Methoxy groups : Increase solubility and modulate electronic effects, potentially improving pharmacokinetic profiles.
- Structure-Activity Relationship (SAR) : Comparative assays with analogs (e.g., replacing methoxy with nitro groups) quantify substituent effects on bioactivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral intermediates : Use asymmetric catalysis (e.g., chiral ligands with Pd or Cu) during pyrazole ring formation.
- Purification : Recrystallization from methanol or ethanol removes diastereomers, as demonstrated in related dihydropyrazole syntheses .
Methodological Recommendations
Q. How to design a robust protocol for evaluating this compound’s biological activity?
- In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or calorimetry.
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ comparisons to structurally similar compounds .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
Q. What experimental controls are essential when analyzing spectroscopic data for complex pyrazole derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
